molecular formula C13H12N4O4S B2746353 2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]-N-(2-nitrophenyl)acetamide CAS No. 905665-19-2

2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]-N-(2-nitrophenyl)acetamide

Cat. No. B2746353
CAS RN: 905665-19-2
M. Wt: 320.32
InChI Key: FQZNDVPQRUVEER-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis analysis involves detailing the methods and reactions used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions used in the synthesis process .


Molecular Structure Analysis

Molecular structure analysis involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound. This can provide information about the compound’s functional groups, stereochemistry, and molecular geometry .


Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound undergoes. This can include its reactivity with other compounds, the conditions required for these reactions, and the products formed .


Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability. It can also include its spectral properties (UV, IR, NMR, MS), and its reactivity towards certain reagents .

Scientific Research Applications

Crystallographic Studies

Crystallographic analyses have provided insights into the molecular structures of similar compounds, revealing folded conformations and intramolecular hydrogen bonding that stabilize these conformations. For example, Subasri et al. (2016) and (2017) analyzed compounds with a thioacetamide bridge, showing the pyrimidine ring's inclination towards the benzene ring, which elucidates structural stability and potential interaction sites for biological activity (Subasri et al., 2016) (Subasri et al., 2017).

Enzymatic Inhibition

Research into the compound's analogs has highlighted their potential as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), key enzymes in the folate pathway crucial for DNA synthesis. Gangjee et al. (2008) synthesized analogs demonstrating potent inhibitory activities, indicating the scaffold's utility in designing anticancer agents (Gangjee et al., 2008).

Antimicrobial Activity

The synthesis of novel pyrimidine derivatives has been explored for their antimicrobial properties. Majithiya and Bheshdadia (2022) developed pyrimidine-triazole derivatives with significant activity against bacterial and fungal strains, suggesting the potential of such compounds in addressing antibiotic resistance (Majithiya & Bheshdadia, 2022).

Interaction with Polyfunctional Heterocyclic Carboxylic Acids

Gubanova et al. (2020) investigated the reactions of pentaphenylantimony with polyfunctional heterocyclic carboxylic acids, including a compound similar to the title molecule, to form derivatives with defined structural features. This work contributes to understanding the chemical behavior of such compounds in the presence of multifunctional reagents (Gubanova et al., 2020).

Quantum Chemical Insight and Molecular Docking

Studies have also delved into quantum chemical insights, drug likeness, and molecular docking of analogs to assess their antiviral potency, especially against SARS-CoV-2. Mary et al. (2020) performed a comprehensive study involving equilibrium geometry, vibrational assignments, and docking against SARS-CoV-2 protein, demonstrating the compound's potential as an antiviral agent (Mary et al., 2020).

Mechanism of Action

If the compound is biologically active, the mechanism of action refers to how it exerts its effects at the molecular level. This often involves interactions with specific proteins or enzymes, and can be determined through various biochemical and biophysical techniques .

Safety and Hazards

This involves assessing the compound’s toxicity, flammability, and environmental impact. It can also include information on how to safely handle and dispose of the compound .

Future Directions

Future directions could involve potential applications of the compound, such as its use in the development of new drugs or materials. It could also involve further studies to better understand its properties or to improve its synthesis .

properties

IUPAC Name

2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]-N-(2-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O4S/c1-8-6-12(16-13(19)14-8)22-7-11(18)15-9-4-2-3-5-10(9)17(20)21/h2-6H,7H2,1H3,(H,15,18)(H,14,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQZNDVPQRUVEER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=O)N1)SCC(=O)NC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]-N-(2-nitrophenyl)acetamide

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